2-Ethyl-6-methylphenyl isothiocyanate
Overview
Description
2-Ethyl-6-methylphenyl isothiocyanate is an organic compound with the molecular formula C10H11NS and a molecular weight of 177.266 g/mol . It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its applications in various fields, including organic synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of a desulfurating agent such as T3P (propane phosphonic acid anhydride) . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, which react with primary amines to form the desired isothiocyanate. This method is efficient but requires careful handling due to the toxicity of thiophosgene .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Bases: Triethylamine, sodium hydroxide
Desulfurating Agents: T3P, tosyl chloride
Major Products:
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Scientific Research Applications
2-Ethyl-6-methylphenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylphenyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophilic sites on biomolecules. This reaction can lead to the inhibition of enzymes and the modification of proteins, affecting various cellular pathways . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular thiols and the generation of reactive oxygen species .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Comparison: 2-Ethyl-6-methylphenyl isothiocyanate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to phenyl isothiocyanate, it has an additional ethyl and methyl group, which can affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
1-ethyl-2-isothiocyanato-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSOFYQRXYMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216777 | |
Record name | 2-Ethyl-6-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66609-04-9 | |
Record name | 2-Ethyl-6-methylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066609049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-6-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66609-04-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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